

# Unveiling the Chemical Landscape of N1-Methylpseudouridine: A Technical Guide

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## Compound of Interest

Compound Name: *N1-Methyl-5-methyl ara-uridine*

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## For Immediate Release

Shanghai, China – December 7, 2025 – In a comprehensive technical guide released today, the intricate chemical properties of N1-methylpseudouridine (m1Ψ), a cornerstone of modern mRNA therapeutics, are laid bare for the scientific community. This whitepaper offers researchers, scientists, and drug development professionals a detailed exploration of the core chemical characteristics of m1Ψ, complete with quantitative data, in-depth experimental protocols, and novel visualizations of its interactions within key biological pathways.

N1-methylpseudouridine, a modified nucleoside, has been pivotal in the success of mRNA vaccines and therapies, lauded for its ability to enhance protein expression while mitigating innate immune responses.<sup>[1]</sup> This guide synthesizes a wealth of technical information to provide a foundational resource for those working to harness its therapeutic potential.

## Core Chemical and Physical Properties

N1-methylpseudouridine (m1Ψ) is a methylated derivative of pseudouridine, where a methyl group is attached at the N1 position of the uracil base.<sup>[2]</sup> This seemingly minor modification has profound effects on its chemical behavior and biological activity.

## Physicochemical Data

A compilation of key physicochemical data for N1-methylpseudouridine is presented below, offering a quantitative basis for its application in formulation and drug development.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{14}N_2O_6$	
Molar Mass	258.23 g/mol	[2]
Solubility		
Water	26 g/L[3]	[3]
DMSO	$\geq 20.65$ mg/mL	[4]
Ethanol	$\geq 20$ mg/mL	[4]
Stability		
Photostability	6.7-fold more photostable than uridine following irradiation at 267 nm.[5]	[5]
pH Stability	Exhibits pH-independent reaction rates with bisulfite, suggesting stability across a range of pH values.[6]	[6]
Thermal Stability	Incorporation of m1Ψ into RNA duplexes leads to context-dependent stabilization of base stacking interactions.[7] High-resolution melt analysis shows that m1Ψ does not stabilize mismatched RNA-duplex formation to the same extent as pseudouridine.[8]	[7][8]

## Experimental Protocols

To facilitate reproducible research, this guide provides detailed methodologies for the synthesis of N1-methylpseudouridine triphosphate and its incorporation into mRNA.

# Synthesis of N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)

A chemoenzymatic approach has been developed for the efficient synthesis of m1ΨTP.[\[1\]](#)[\[4\]](#) This method offers high yields and sustainability.

## Materials:

- Acetonide-protected pseudouridine-5'-monophosphate (ΨMP)
- Dimethyl sulfate
- *Saccharomyces cerevisiae* uridine 5'-monophosphate kinase
- *Escherichia coli* acetate kinase
- ATP
- Acetyl phosphate
- Appropriate buffers and reaction vessels

## Methodology:

- N1-methylation: Selectively methylate acetonide-protected ΨMP at the N1 position using dimethyl sulfate.[\[1\]](#)[\[4\]](#)
- Enzymatic Phosphorylation (Step 1): Utilize *Saccharomyces cerevisiae* uridine 5'-monophosphate kinase for the ATP-dependent phosphorylation of the methylated ΨMP to its diphosphate form (m1ΨDP).[\[1\]](#)
- Enzymatic Phosphorylation (Step 2): Employ *Escherichia coli* acetate kinase to catalyze the final phosphorylation step to yield N1-methylpseudouridine-5'-triphosphate (m1ΨTP). This enzyme also serves to regenerate ATP using acetyl phosphate.[\[1\]](#)
- Purification: Purify the resulting m1ΨTP using appropriate chromatographic techniques to achieve high purity (>99.5%).[\[9\]](#)

## In Vitro Transcription (IVT) of m1Ψ-Modified mRNA

The incorporation of m1Ψ into mRNA is achieved through in vitro transcription using a DNA template and a suitable RNA polymerase, typically T7 RNA polymerase.[10][11]

### Materials:

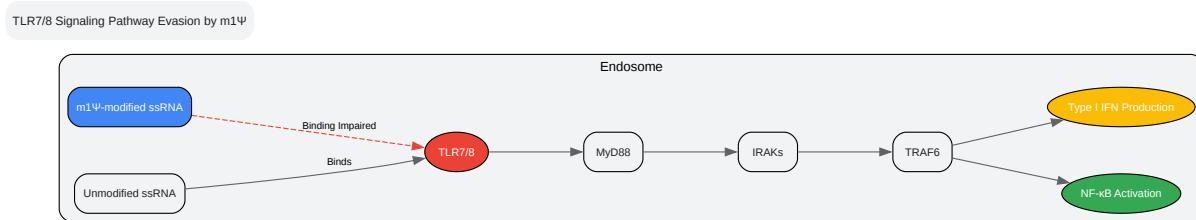
- Linearized DNA template containing the gene of interest downstream of a T7 promoter
- T7 RNA polymerase
- N1-methylpseudouridine-5'-triphosphate (m1ΨTP)
- ATP, GTP, CTP
- RNase inhibitors
- Reaction buffer (containing MgCl<sub>2</sub>, DTT, etc.)
- DNase I
- Purification columns

### Methodology:

- Reaction Setup: In an RNase-free environment, combine the linearized DNA template, T7 RNA polymerase, RNase inhibitors, and the reaction buffer. Add ATP, GTP, CTP, and m1ΨTP (in place of UTP).[12]
- Transcription: Incubate the reaction mixture at 37°C for 2-4 hours.[12]
- DNase Treatment: Add DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C to digest the DNA template.
- Purification: Purify the synthesized m1Ψ-modified mRNA using a suitable purification kit to remove enzymes, unincorporated nucleotides, and other reaction components.
- Quality Control: Assess the integrity and concentration of the purified mRNA using gel electrophoresis and spectrophotometry.

## Impact on Key Signaling Pathways

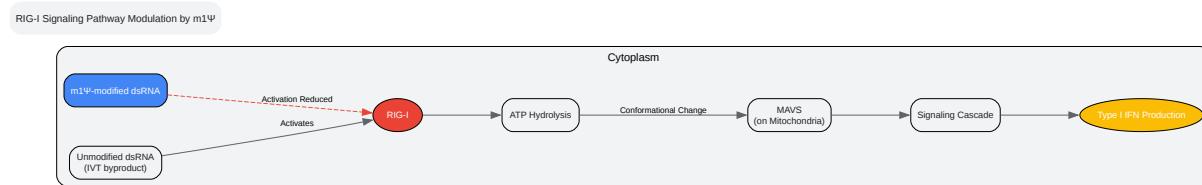
The therapeutic efficacy of m1Ψ-modified mRNA is largely attributed to its ability to evade innate immune detection and enhance translation. The following diagrams illustrate the pivotal role of m1Ψ in modulating key signaling pathways.



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Caption: TLR7/8 Signaling Pathway Evasion by m1Ψ

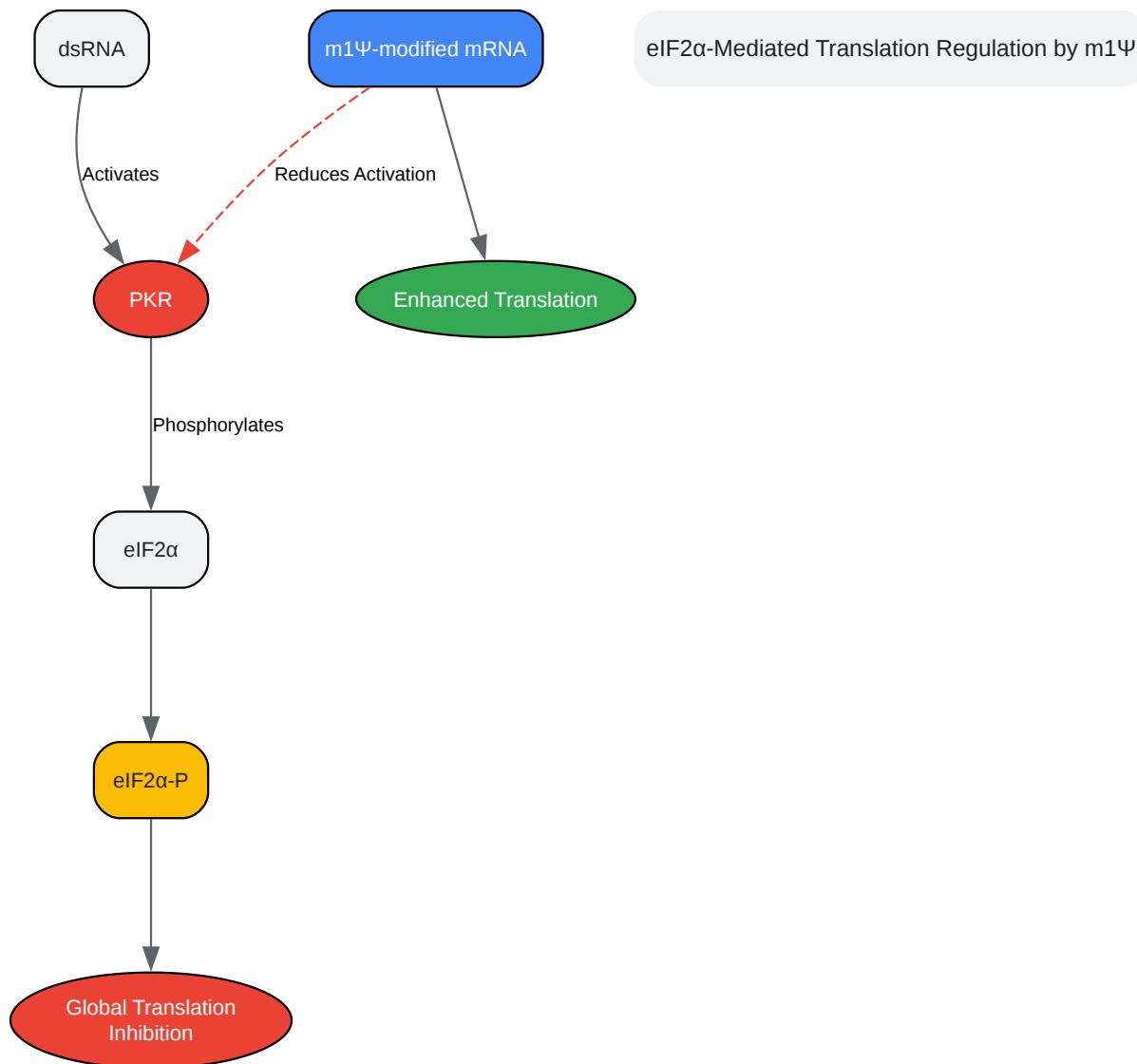
Unmodified single-stranded RNA (ssRNA) is recognized by Toll-like receptors 7 and 8 (TLR7/8) in the endosome, leading to a downstream signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons.<sup>[13]</sup> The incorporation of N1-methylpseudouridine into the ssRNA sterically hinders its binding to TLR7/8, thereby evading this innate immune recognition.<sup>[3]</sup>



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Caption: RIG-I Signaling Pathway Modulation by m1Ψ

Double-stranded RNA (dsRNA), often a byproduct of in vitro transcription, is a potent activator of the cytosolic sensor RIG-I. This activation involves ATP hydrolysis and a conformational change that allows RIG-I to interact with the mitochondrial antiviral-signaling protein (MAVS), initiating an antiviral response.<sup>[14][15]</sup> The presence of N1-methylpseudouridine in RNA has been shown to reduce the activation of RIG-I, contributing to the reduced immunogenicity of modified mRNA.

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Caption: eIF2 $\alpha$ -Mediated Translation Regulation by m1Ψ

The presence of dsRNA activates Protein Kinase R (PKR), which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2 $\alpha$ ).<sup>[16][17]</sup> Phosphorylated eIF2 $\alpha$  leads to a general shutdown of protein synthesis.<sup>[18]</sup> By reducing the activation of PKR, m1Ψ-modified mRNA

helps to prevent this translational repression, leading to enhanced and sustained protein expression.[19][20]

This technical guide serves as a critical resource for the scientific community, providing a deeper understanding of the chemical properties of N1-methylpseudouridine and its pivotal role in the advancement of mRNA-based technologies. The detailed data and protocols within are intended to empower further innovation in the development of next-generation therapeutics.

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